2-Methoxyestradiol

cytotoxicity IC50 anti-angiogenesis

Procure 2-Methoxyestradiol (2-ME) to interrogate a unique dual mechanism—colchicine-site tubulin disruption coupled with HIF-1α inhibition—that cannot be replicated by unmodified estradiol or related metabolites. This agent forces mitotic arrest and suppresses tumor vascularization through receptor-independent pathways, making it indispensable for resistance-overcoming solid-tumor models. For reproducible in vivo pharmacokinetics, consider NanoCrystal® Dispersion or sulfamate pro-drug analogs (e.g., STX140). Specialized nanocarriers (mtMSN) further enhance mitochondrial ROS and apoptosis. Standard powder purity ≥98%.

Molecular Formula C19H26O3
Molecular Weight 302.4 g/mol
CAS No. 362-07-2
Cat. No. B1684026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyestradiol
CAS362-07-2
Synonyms(17 beta)-2-methoxyestra-1,3,5(10)-triene-3,17-diol
2 Methoxyestradiol
2 Methoxyestradiol 17 beta
2 Methoxyoestradiol
2-(methyl-11C)methoxyestradiol
2-methoxyestradiol
2-methoxyestradiol, (17alpha)-isomer
2-methoxyestradiol-17 beta
2-methoxyoestradiol
Panzem
Molecular FormulaC19H26O3
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O
InChIInChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1
InChIKeyCQOQDQWUFQDJMK-SSTWWWIQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-Methoxyestradiol (CAS 362-07-2) Procurement Guide: Antitumor & Antiangiogenic Mechanisms


2-Methoxyestradiol (2-ME, 2-ME2, CAS 362-07-2) is an endogenous metabolite of 17β-estradiol that has emerged as a promising multi-mechanistic anticancer agent with both antimitotic and antiangiogenic activities [1]. At pharmacological doses, 2-ME disrupts microtubule dynamics by binding to the colchicine site of tubulin, leading to mitotic arrest and apoptosis in rapidly dividing cells . Additionally, it inhibits hypoxia-inducible factor-1α (HIF-1α), a key regulator of angiogenesis, thereby suppressing tumor vascularization and growth [2]. The compound is currently in clinical trials for various solid tumors and hematological malignancies, with multiple formulation strategies being developed to address its limited oral bioavailability [3].

Why 2-Methoxyestradiol Procurement Cannot Be Replaced by Simple Estradiol or Other Metabolites


Simple substitution of 2-Methoxyestradiol with unmodified estradiol or other structurally related metabolites is scientifically unjustifiable due to profound differences in mechanism of action, target engagement, and therapeutic window. While estradiol primarily acts as a hormone via nuclear estrogen receptors, 2-ME exerts its anticancer effects through receptor-independent pathways, including direct tubulin binding and HIF-1α inhibition, at concentrations far exceeding physiological estrogen levels [1]. Even closely related estradiol metabolites, such as 2-hydroxyestradiol or 4-methoxyestradiol, lack the unique combination of microtubule disruption and antiangiogenic potency observed with 2-ME [2]. Furthermore, the compound's specific pharmacokinetic liabilities—namely, extensive first-pass metabolism and poor oral bioavailability—have driven the development of specialized formulations (e.g., NanoCrystal® Dispersion) and prodrug analogs (e.g., STX140) that cannot be replicated by generic substitution of the parent compound [3].

2-Methoxyestradiol Quantitative Differentiation Evidence: Comparative Potency, Selectivity, and Performance Data


2-Methoxyestradiol Exhibits Superior Cytotoxicity Compared to the Isoflavone Genistein Across Multiple Cancer Cell Lines

In a direct comparative study evaluating two anti-angiogenic compounds, 2-Methoxyestradiol (2-ME) demonstrated consistently lower IC50 values than the isoflavone genistein across all human tumor cell lines tested, indicating superior cytotoxic potency [1].

cytotoxicity IC50 anti-angiogenesis

2-Methoxyestradiol-Induced Mitochondrial ROS Elevation is Amplified by Targeted Nanocarrier Delivery

Targeted inhibition of superoxide dismutase 2 (SOD2) using 2-Methoxyestradiol delivered via a mitochondria-targeted mesoporous silica nanocarrier (mtMSN) resulted in significantly enhanced mitochondrial reactive oxygen species (mitoROS) elevation and apoptosis compared to free 2-ME [1].

mitochondrial ROS SOD2 inhibition nanomedicine

2-Methoxyestradiol Sulfamate Analog (STX140) Demonstrates Superior In Vitro Potency Over Parent 2-ME

The sulfamoylated derivative of 2-Methoxyestradiol, STX140 (2-methoxyoestradiol-3,17-O,O-bis-sulphamate), exhibits significantly lower IC50 values in breast cancer cell lines compared to the parent compound, indicating enhanced potency through structural modification [1].

sulfamate analog IC50 drug development

2-Methoxyestradiol NanoCrystal Dispersion (NCD) Formulation Addresses Poor Oral Bioavailability

Clinical pharmacokinetic studies with a capsule formulation of 2-Methoxyestradiol revealed limited oral bioavailability, which was addressed by the development of a NanoCrystal® Dispersion (NCD) formulation [1]. The NCD formulation demonstrated improved oral bioavailability, enabling a defined maximum tolerated dose (MTD) of 1000 mg orally every 6 hours in a Phase I clinical trial [1].

bioavailability pharmacokinetics formulation

2-Methoxyestradiol Synergizes with PD-1 Blockade Immunotherapy in Melanoma

In a preclinical melanoma model, treatment with 2-Methoxyestradiol (2-ME) resulted in significantly elevated PD-L1 expression in tumor cells compared to control, indicating a potential for synergistic anti-tumor effects when combined with PD-1 blockade therapy [1].

immunotherapy PD-1/PD-L1 combination therapy

2-Methoxyestradiol Exhibits Potent Antiproliferative Activity in Multiple Myeloma Cell Lines

2-Methoxyestradiol (2-ME) demonstrated potent antiproliferative effects against a panel of multiple myeloma cell lines, with IC50 values ranging from 20.8 to 34.1 μmol/L, indicating variable sensitivity across different myeloma subtypes [1].

multiple myeloma IC50 hematological malignancy

Optimal Procurement Scenarios for 2-Methoxyestradiol: Research and Industrial Applications


Investigating Multi-Mechanistic Anticancer Agents with Antiangiogenic and Antimitotic Properties

Procure 2-Methoxyestradiol (2-ME) for preclinical studies requiring a compound that simultaneously targets microtubule dynamics and HIF-1α-mediated angiogenesis [1]. Its dual mechanism of action makes it particularly suitable for research into overcoming resistance to single-pathway inhibitors in solid tumors. For in vivo studies, consider the NanoCrystal Dispersion (NCD) formulation to ensure adequate oral bioavailability and reproducible pharmacokinetics [2].

Developing Mitochondria-Targeted Cancer Therapeutics via SOD2 Inhibition

Utilize 2-Methoxyestradiol in studies focused on mitochondrial oxidative stress and apoptosis. 2-ME acts as an inhibitor of superoxide dismutase (SOD), leading to elevated mitochondrial reactive oxygen species (mitoROS) and subsequent cell death [3]. For enhanced mitochondrial targeting, researchers may employ specialized nanocarrier formulations (e.g., mtMSN) that have demonstrated a 32% increase in mitoROS and a 295% increase in apoptosis compared to free 2-ME [3].

Exploring Combination Immunotherapy Strategies with Immune Checkpoint Inhibitors

Incorporate 2-Methoxyestradiol into preclinical combination regimens with PD-1/PD-L1 blockade antibodies. Evidence shows that 2-ME treatment upregulates PD-L1 expression in melanoma tumor cells, suggesting it may enhance the efficacy of checkpoint inhibitors [4]. This scenario is highly relevant for research aiming to improve response rates in immunologically 'cold' tumors.

Evaluating 2-ME Analogs and Prodrugs for Improved Bioavailability and Potency

For studies where the poor oral bioavailability of the parent compound is a limiting factor, procure sulfamate analogs such as STX140 (2-methoxyoestradiol-3,17-O,O-bis-sulphamate). These analogs exhibit significantly enhanced in vitro potency (e.g., IC50 of 0.3 μM vs. <10 μM for parent in MDA-MB-231 cells) [5] and may offer improved pharmacokinetic profiles in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxyestradiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.